1-[(Cyclohexylsulfanyl)methyl]cyclohexan-1-ol
Overview
Description
1-[(Cyclohexylsulfanyl)methyl]cyclohexan-1-ol is an organic compound characterized by a cyclohexanol core with a cyclohexylsulfanyl group attached to the first carbon atom. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(Cyclohexylsulfanyl)methyl]cyclohexan-1-ol can be synthesized through several methods, including:
Thiol-ene Reaction: This involves the reaction of cyclohexanone with cyclohexyl mercaptan in the presence of a radical initiator.
Reductive Amination: This method involves the reaction of cyclohexanone with cyclohexylamine followed by reduction.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale thiol-ene reactions, which are favored for their efficiency and scalability. The reaction conditions are carefully controlled to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[(Cyclohexylsulfanyl)methyl]cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexanone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding thiol.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides and amines are used in substitution reactions.
Major Products Formed:
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexylthiol.
Substitution: Various cyclohexyl derivatives.
Scientific Research Applications
1-[(Cyclohexylsulfanyl)methyl]cyclohexan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activity, including antimicrobial properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-[(Cyclohexylsulfanyl)methyl]cyclohexan-1-ol exerts its effects involves its interaction with molecular targets and pathways. The compound's sulfanyl group can act as a nucleophile, participating in various biochemical reactions. Its exact mechanism of action may vary depending on the specific application and context.
Comparison with Similar Compounds
1-[(Cyclohexylsulfanyl)methyl]cyclohexan-1-ol is similar to other cyclohexanol derivatives, but it stands out due to its unique sulfanyl group. Some similar compounds include:
Cyclohexanol: A simpler cyclohexanol derivative without the sulfanyl group.
1-Methylcyclohexanol: A cyclohexanol derivative with a methyl group.
Cyclohexylthiol: A compound with a similar structure but lacking the hydroxyl group.
Properties
IUPAC Name |
1-(cyclohexylsulfanylmethyl)cyclohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24OS/c14-13(9-5-2-6-10-13)11-15-12-7-3-1-4-8-12/h12,14H,1-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNBHGDUXXMBVKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SCC2(CCCCC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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